

Analytical Standardization of 2-Aminooctane: A Comparative Guide

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Compound of Interest

Compound Name: 2-Aminooctane

CAS No.: 693-16-3

Cat. No.: B1582153

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Executive Summary

2-Aminooctane (1-Methylheptylamine), a structural homolog of the WADA-prohibited stimulant Tuaminoheptane, presents unique analytical challenges due to its volatility, lack of UV chromophores, and isomeric similarity to other aliphatic amines like Octodrine (DMHA).[1] This guide establishes a rigorous analytical standard for differentiating **2-Aminooctane** from its C7 homolog (Tuaminoheptane) and C8 isomers.[1]

We compare two primary methodologies: Derivatized GC-MS (Gas Chromatography-Mass Spectrometry) and HILIC LC-MS/MS (Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry).[1]

Part 1: Chemical Profile & The Isomeric Challenge

Accurate identification requires distinguishing **2-Aminooctane** from its structural neighbors.[1] In forensic and anti-doping contexts, misidentification between "permitted" and "prohibited" isomers can have severe legal consequences.[1]

Feature	2-Aminooctane (Target)	Tuaminoheptane (Interference)	Octodrine (DMHA) (Isomer)
IUPAC Name	1-Methylheptylamine	1-Methylhexylamine	1,5-Dimethylhexylamine
Formula	C8H19N	C7H17N	C8H19N
Mol.[1] Weight	143.27 g/mol	129.24 g/mol	143.27 g/mol
WADA Status	S6.b (Related Substance)	S6.b (Specified Stimulant)	S6.b (Specified Stimulant)
Key Challenge	Volatility & Tailing	Co-elution with C8 target	Isobaric (Same Mass)

Part 2: Method A – GC-MS with Acylation (The Gold Standard)[1]

For aliphatic amines, Gas Chromatography is often superior for resolution but fails without derivatization due to peak tailing caused by the interaction of the amine group with silanol groups in the column.

Protocol: Acylation Comparison (TFAA vs. HFBA)

Objective: Convert the polar amine into a volatile, non-polar amide to improve peak shape and mass spectral specificity.

1. Reagents:

- TFAA (Trifluoroacetic Anhydride): Adds a -COCF₃ group (Mass shift: +96 Da).[1]
- HFBA (Heptafluorobutyric Anhydride): Adds a -COC₃F₇ group (Mass shift: +196 Da).[1]

2. Step-by-Step Workflow:

- Extraction: Aliquot 200 µL of urine/plasma.[1] Adjust pH to >12 with 50 µL 1M KOH.
- LLE: Extract with 2 mL Methyl tert-butyl ether (MTBE). Vortex 2 min, Centrifuge.

- Derivatization: Transfer organic layer to a clean vial. Add 50 μL of Derivatizing Agent (TFAA or HFBA).[1]
- Incubation: Heat at 60°C for 20 minutes.
- Dry Down: Evaporate to dryness under nitrogen (Critical: Do not over-dry; these derivatives are volatile).[1] Reconstitute in 50 μL Ethyl Acetate.

Comparative Performance Data

Metric	TFAA Derivative	HFBA Derivative	Recommendation
Reaction Speed	Fast (Instant at RT)	Moderate (Requires Heat)	TFAA for throughput.
Volatility	High (Risk of evaporative loss)	Moderate (More stable)	HFBA for reproducibility.[1]
Mass Spectrum	Diagnostic ions often low mass (m/z 140, 118)	High mass diagnostic ions (m/z 240+)	HFBA Preferred.
Background	High noise in lower m/z range	Cleaner background	HFBA Preferred.[1]

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Expert Insight: While TFAA is faster, we recommend HFBA for confirmatory analysis. The heptafluorobutyryl group adds significant mass, moving the molecular ion and key fragments into a higher mass range where biological background noise is lower.

Part 3: Method B – HILIC LC-MS/MS (High Throughput)[1]

Direct analysis of small aliphatic amines on C18 columns is difficult due to poor retention (elution in the void volume).[1] Hydrophilic Interaction Liquid Chromatography (HILIC) provides

superior retention for these polar basic compounds.[1]

Protocol: HILIC Separation

- Column: 2.1 x 100 mm, 1.7 μ m Ethylene Bridged Hybrid (BEH) Amide or bare Silica.[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Gradient: Start at 95% B (high organic) to retain the polar amine. Ramp to 50% B over 5 minutes.[1]

Representative Validation Data (HILIC Mode)

Analyte	Retention Time (min)	Resolution (Rs)	LOD (ng/mL)	Linearity ()
Tuaminoheptane (C7)	3.2	-	0.5	0.999
2-Aminooctane (C8)	3.8	2.4 (vs C7)	0.5	0.998
Octodrine (DMHA)	4.1	1.2 (vs C8)	0.8	0.998

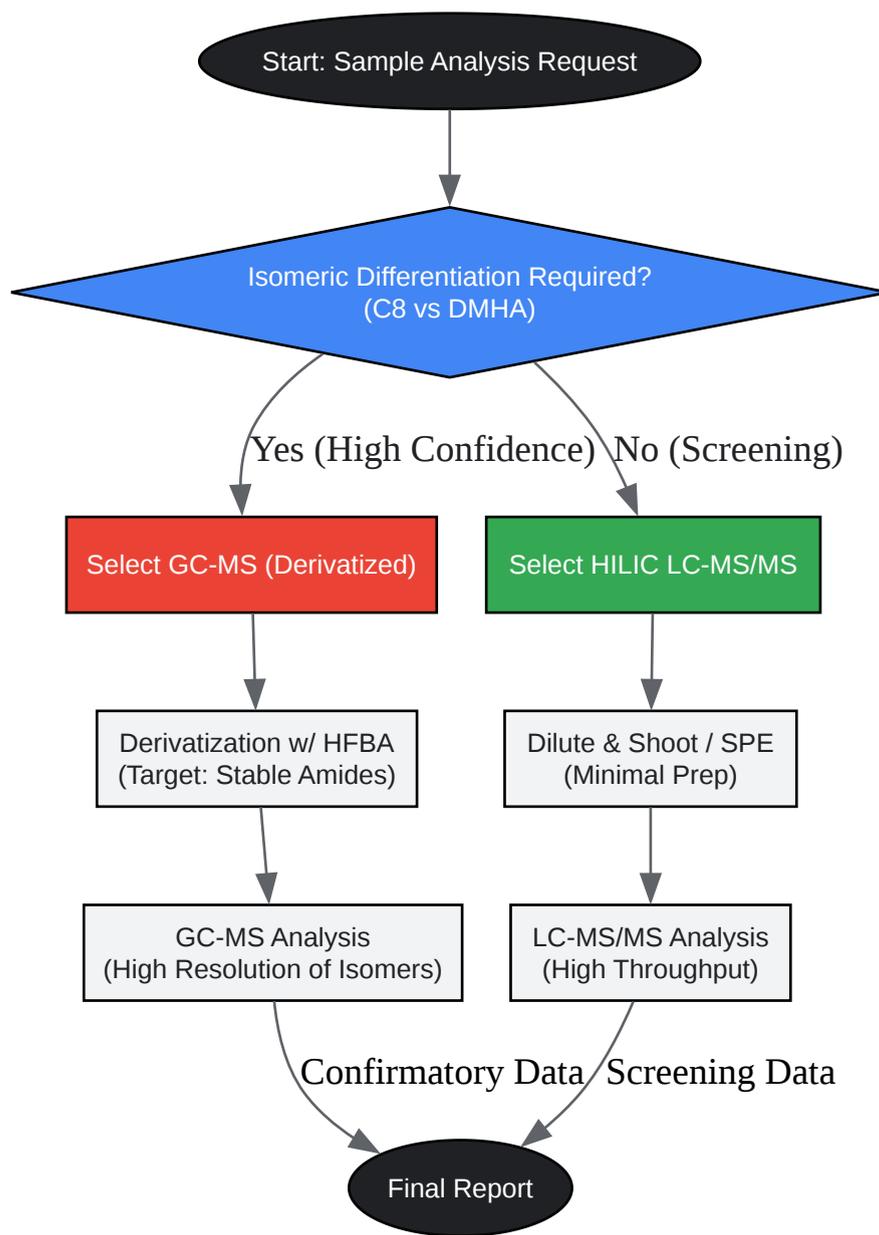
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*Critical Control: The separation between **2-Aminooctane** and Octodrine is the critical quality attribute (CQA). Isomeric resolution must be >1.0 to ensure accurate quantification.[1]*

Part 4: Decision Framework & Visualizations

Diagram 1: Analytical Workflow Selection

This flowchart guides the analyst in choosing the correct method based on sample load and sensitivity requirements.[1]

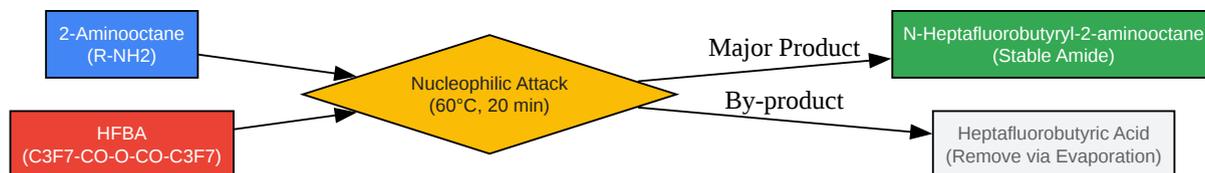


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Caption: Decision matrix for selecting between GC-MS (Confirmatory) and LC-MS/MS (Screening) based on isomeric resolution needs.

Diagram 2: Derivatization Mechanism (HFBA)

Understanding the chemistry is vital for troubleshooting low yields.[1]



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Caption: Acylation mechanism converting **2-Amino-octane** to its stable amide derivative for GC-MS analysis.

Part 5: References

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